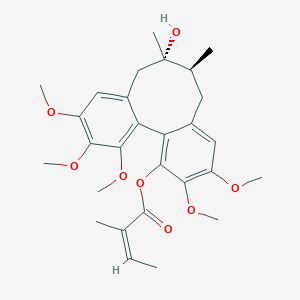

Angeloyl gomisin H

Description

Overview of Lignan (B3055560) Biosynthetic Routes in Plants

Lignan biosynthesis is initiated through the phenylpropanoid pathway, a central route in plant secondary metabolism. nih.govmdpi.com This pathway provides the fundamental C6-C3 phenylpropanoid units. The journey begins with the amino acid phenylalanine, which is converted to cinnamic acid. nih.gov A series of enzymatic reactions then transform cinnamic acid into various hydroxycinnamic acids, which are precursors to monolignols like coniferyl alcohol. nih.govmdpi.com The stereoselective dimerization of these monolignols, a critical step often mediated by dirigent proteins (DIRs), leads to the formation of the basic lignan skeleton. nih.govfrontiersin.org From this point, a variety of enzymatic modifications, including reductions, oxidations, and glycosylations, give rise to the vast structural diversity observed in the lignan family, which includes furofurans, furans, dibenzylbutanes, and the dibenzocyclooctadiene structures characteristic of Angeloylgomisin (B10818263) H. arkat-usa.org

Phenylpropanoid Pathway Involvement in Angeloylgomisin H Biogenesis

The biosynthesis of Angeloylgomisin H is intrinsically linked to the phenylpropanoid pathway. This pathway is responsible for producing the monolignol precursors necessary for lignan formation. nih.gov Transcriptomic analyses of Schisandra chinensis have revealed an abundance of transcripts related to phenylpropanoid biosynthesis, indicating its significant role in the production of the plant's characteristic lignans (B1203133). nih.govmdpi.com The pathway starts with phenylalanine and proceeds through intermediates like cinnamic acid, p-coumaric acid, and ferulic acid, ultimately leading to the synthesis of coniferyl alcohol. nih.govfrontiersin.org This monolignol serves as a key building block for the dibenzocyclooctadiene scaffold of Angeloylgomisin H. nih.govresearchgate.net Studies have shown that the expression of genes in the phenylpropanoid pathway is often upregulated during fruit development in S. chinensis, correlating with the accumulation of lignans like Angeloylgomisin H. nih.govresearchgate.net

Key Enzymatic Steps and Intermediates in Dibenzocyclooctadiene Lignan Biosynthesis

The formation of the dibenzocyclooctadiene structure of Angeloylgomisin H involves a series of specific enzymatic reactions that follow the initial production of monolignols.

Unlike many other lignans that are formed from the dimerization of coniferyl alcohol, the biosynthesis of dibenzocyclooctadiene lignans, including Angeloylgomisin H, is initiated from isoeugenol (B1672232). nih.govresearchgate.net Isoeugenol itself is derived from coniferyl alcohol. nih.gov Feeding experiments have provided evidence that isoeugenol serves as a crucial biosynthetic intermediate for this class of lignans. thieme-connect.com The biosynthesis of dibenzocyclooctadiene lignans begins with the conversion of isoeugenol. researchgate.netnih.gov

Dirigent proteins (DIRs) play a pivotal role in directing the stereoselective coupling of monolignol radicals to form specific lignan structures. nih.govmdpi.com In the context of dibenzocyclooctadiene lignan biosynthesis, DIRs are involved in the metabolism of isoeugenol to intermediates like verrucosin. nih.govresearchgate.net Following the action of DIRs, pinoresinol-lariciresinol reductases (PLRs) are key enzymes that catalyze the reduction of the initial lignan structures. chinbullbotany.com Specifically, in the pathway leading to dibenzocyclooctadiene lignans, PLRs are involved in the conversion of isoeugenol-derived intermediates to dihydroguaiaretic acid. nih.govresearchgate.net

Following the formation of the core dibenzocyclooctadiene skeleton, a series of tailoring enzymes introduce further structural diversity. O-methyltransferases (OMTs) are responsible for the methylation of hydroxyl groups, a common modification in lignan biosynthesis. nih.gov Cytochrome P450 enzymes (CYPs) are a large family of monooxygenases that catalyze a wide range of oxidative reactions, including hydroxylations and the formation of methylenedioxy bridges, which are characteristic features of some dibenzocyclooctadiene lignans. nih.govnih.gov UDP-glycosyltransferases (UGTs) are involved in the glycosylation of lignans, attaching sugar moieties to the molecule, which can affect their solubility and biological activity. nih.govnih.gov The conversion of dihydroguaiaretic acid to schisandrin (B1198587) and gomisin, and ultimately to Angeloylgomisin H, is thought to be catalyzed by a combination of these putative OMTs, CYPs, and UGTs, although the complete pathway is still under investigation. nih.govresearchgate.net

Transcriptomic and Metabolomic Investigations of Biosynthetic Regulation

To unravel the complexities of Angeloylgomisin H biosynthesis, researchers have turned to transcriptomic and metabolomic analyses of Schisandra species. nih.govnih.gov Transcriptome sequencing of S. chinensis fruit has led to the identification of numerous candidate genes involved in the lignan biosynthetic pathway, including those encoding for CYPs and DIRs. nih.govresearchgate.net These studies have shown that the expression of genes in the phenylpropanoid pathway and subsequent lignan-specific pathways are often correlated with the accumulation of dibenzocyclooctadiene lignans during fruit ripening. nih.govfrontiersin.org

Metabolomic profiling has allowed for the identification and quantification of various lignans and their precursors at different developmental stages of the plant. nih.gov By integrating transcriptomic and metabolomic data, researchers can establish strong correlations between gene expression levels and the abundance of specific metabolites. researchgate.net For instance, co-expression network analysis in S. chinensis has revealed significant correlations between the levels of certain lignans and the expression of specific transcripts, providing valuable insights into the regulatory mechanisms governing their biosynthesis. nih.govresearchgate.net These "omics" approaches are instrumental in identifying the key enzymes and regulatory factors that control the production of Angeloylgomisin H and other bioactive lignans.

Structure

3D Structure

Properties

IUPAC Name |

(10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) 2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O8/c1-10-15(2)27(29)36-26-21-17(12-19(31-5)24(26)34-8)11-16(3)28(4,30)14-18-13-20(32-6)23(33-7)25(35-9)22(18)21/h10,12-13,16,30H,11,14H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAUXCVJDYCLRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316459 | |

| Record name | Angeloylgomisin H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66056-22-2 | |

| Record name | Angeloylgomisin H | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66056-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Angeloylgomisin H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Properties of Angeloylgomisin H

The precise chemical characterization of Angeloylgomisin (B10818263) H is fundamental to understanding its behavior and potential applications. Its structure, molecular weight, and solubility are key parameters that guide its isolation, purification, and experimental use.

Table 1:

| Property | Value | Sources |

| Chemical Formula | C28H36O8 | medchemexpress.comshlmai.netnih.govtargetmol.com |

| Molecular Weight | 500.58 g/mol | medchemexpress.comshlmai.netnih.govtargetmol.com |

| CAS Number | 66056-22-2 | shlmai.netnih.govtargetmol.com |

| IUPAC Name | [(9S,10S)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (Z)-2-methylbut-2-enoate | nih.gov |

| Solubility | Practically insoluble (0.029 g/L at 25 °C) ; In DMSO: 22.5 mg/mL (44.95 mM) targetmol.com | targetmol.com |

| Density (Calc.) | 1.144±0.06 g/cm³ (20 ºC 760 Torr) |

Detailed Research Findings on Angeloylgomisin H

Research into Angeloylgomisin (B10818263) H has focused on its presence in various Schisandra species and its associated bioactivities. The compound has been identified and quantified in different plant parts, with studies detailing its pharmacological relevance.

Table 2: Reported Bioactivities and Research Findings of Angeloylgomisin H

| Activity/Finding | Details | Sources |

| Cytotoxicity | Moderate cytotoxic activities against MCF7, HEK293, CAL27 cell lines (IC50: 100-200 µg/mL) shlmai.nettargetmol.com; Against AGS, Hela, HT29 cell lines (IC50: 12.94 ± 0.12, 9.36 ± 0.39, 7.94 ± 0.19 μM) arabjchem.org | arabjchem.orgshlmai.nettargetmol.com |

| Antiviral Activity | Moderate inhibition of HSV-2 and adenovirus | researchgate.net |

| Metabolic Activity | Potential to improve insulin-stimulated glucose uptake by activating PPAR-γ | medchemexpress.com |

| Anti-inflammatory Properties | Reported anti-inflammatory properties | |

| Enzyme Inhibition | Significant inhibitory activity against 15-LOX, COX-1, and COX-2 enzymes | nih.gov |

| Pharmacokinetics | Absolute bioavailability reported as 4.9% | nih.gov |

| Presence in Schisandra chinensis Fruit | 161.90 mg/100 g DW | nih.gov |

| Presence in Schisandra chinensis Leaf | 31.4 mg/100 g DW mdpi.com; 100.83 mg/100 g DW nih.gov | mdpi.comnih.gov |

| Presence in Schisandra chinensis Shoot | 44.84 mg/100 g DW | nih.gov |

Compound List:

Angeloylgomisin H

Schisandra lignans (B1203133)

Dibenzocyclooctadiene lignans

Gomisin A

Gomisin G

Gomisin J

Gomisin N

Gomisin O

Schisandrin A

Schisandrin B

Schisandrin C

Schisandrol A

Schisandrol B

Schisanhenol

Schisantherin A

Schisantherin B

Deoxyschisandrin

γ-schisandrin

Benzoylgomisin P

Schisantherin D

Angeloylgomisin Q

Rubschisandrin

Gomisin K3

Gomisin D

Rubrilignans A and B

6-O-benzoylgomisin O

Angeloylgomisin O

Fragrasin A2

Tiegusanin G

Synthetic Approaches and Derivatization Studies

Laboratory Synthesis Pathways for Angeloylgomisin (B10818263) H and Related Analogs

While Angeloylgomisin H is primarily obtained through extraction and isolation from natural sources, particularly the fruits of Schisandra chinensis mdpi.comarabjchem.orgmdpi.com, the development of laboratory synthesis pathways for such complex natural products is a cornerstone of medicinal chemistry. Direct, detailed laboratory synthesis pathways for Angeloylgomisin H itself are not extensively documented in the readily accessible literature. However, research into the total synthesis of lignans (B1203133), including those with dibenzocyclooctadiene skeletons, is an active area mdpi.comiomcworld.commdpi.com. These broader efforts in lignan (B3055560) synthesis often involve intricate multi-step processes, employing strategies such as Diels-Alder reactions, Stobbe condensations, and various oxidative coupling methods iomcworld.com. Studies focusing on related analogs, such as Tigloylgomisin H (TGH), imply that synthetic efforts are directed towards creating variations of these natural compounds researchgate.netthieme-connect.com. The isolation of Angeloylgomisin H from plant materials serves as the foundational step for many chemical and biological investigations, providing the compound for further study and potential modification.

Chemical Modifications and Structural Derivatization Strategies

Angeloylgomisin H possesses a characteristic dibenzocyclooctadiene lignan structure, featuring methoxy (B1213986) groups, hydroxyl groups, and an angeloyl ester moiety targetmol.com. These functional groups represent potential sites for chemical modification. Structural derivatization strategies aim to alter the physicochemical properties and biological activities of natural products, often by introducing new functional groups or modifying existing ones. For lignans like Angeloylgomisin H, derivatization could involve transformations of the ester linkage, modifications at hydroxyl groups, or alterations to the aromatic rings.

General strategies for functional group interconversions, pivotal in organic synthesis, can be applied conceptually. These include oxidation, reduction, esterification, and amidation, among others solubilityofthings.comsolubilityofthings.com. For instance, the presence of the angeloyl ester group suggests that hydrolysis or transesterification could yield the corresponding alcohol or different esters, respectively. Similarly, hydroxyl groups could be acylated, alkylated, or oxidized. The study of related compounds, such as Tigloylgomisin H, which differs in its acyl chain, highlights that variations in ester substituents are a known form of structural diversification within this class of compounds researchgate.net. These modifications are guided by structure-activity relationship (SAR) studies, aiming to optimize specific properties for potential therapeutic applications kib.ac.cnazolifesciences.com.

Impact of Specific Functional Group Transformations on Molecular Structure and Bioactivity

The transformation of functional groups within a molecule can profoundly influence its three-dimensional structure and, consequently, its interaction with biological targets, thereby altering its bioactivity. Structure-activity relationship (SAR) studies are crucial for understanding these impacts azolifesciences.comresearchgate.net.

Research has indicated that variations in the acyl ester moiety can affect biological activity. For example, both Tigloylgomisin H (TGH) and Angeloylgomisin H (AGH) have been shown to induce quinone reductase (QR) activity researchgate.net. This suggests that while both compounds possess similar core structures, the specific acyl group (tigloyl versus angeloyl) contributes to their biological profile.

Furthermore, comparative studies of lignans isolated from Schisandra chinensis reveal significant differences in potency. Angeloylgomisin H exhibits moderate cytotoxic activity, with IC50 values typically ranging from 100 to 200 µg/mL against cell lines such as MCF7 and CAL27. In contrast, other lignans from the same plant, such as (+)-Gomisin M2 and (-)-Rubschisandrin, have demonstrated considerably higher activity, with IC50 values in the range of 10-20 µg/mL targetmol.com. This stark difference underscores how structural nuances, beyond the presence of the angeloyl group, critically dictate the efficacy of these compounds.

Advanced Analytical Methodologies in Angeloylgomisin H Research

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for understanding the molecular structure and properties of Angeloylgomisin (B10818263) H by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for determining the detailed molecular structure of Angeloylgomisin H. These techniques provide information about the types of atoms present, their connectivity, and their spatial arrangement within the molecule. Research has utilized NMR for the identification and structural confirmation of Angeloylgomisin H, often by comparing spectral data with known standards or literature values nih.govchemfaces.comresearchgate.netacgpubs.org. The characteristic chemical shifts and coupling patterns observed in ¹H and ¹³C NMR spectra serve as a molecular fingerprint, confirming the presence and structural integrity of Angeloylgomisin H in isolated samples or complex mixtures.

Mass Spectrometry (MS) and tandem Mass Spectrometry (MS/MS) are powerful tools for both identifying and quantifying Angeloylgomisin H. MS provides information about the molecular weight of the compound, while MS/MS offers insights into its fragmentation patterns, which are crucial for structural confirmation and distinguishing it from isomers or related compounds nih.govnih.govnih.gov.

Identification: MS techniques, such as LC-ESI-IT-TOF/MS and UPLC-Q-Extractive Orbitrap/MS, are routinely used for the identification of Angeloylgomisin H in plant extracts and biological samples nih.govmdpi.comshimadzu.com.cnchemfaces.com. By analyzing precursor ions and characteristic fragment ions, researchers can confirm the presence of Angeloylgomisin H nih.govnih.govnih.gov.

Quantitative Analysis: Highly sensitive MS methods, particularly UPLC-MS/MS, have been developed for the precise quantification of Angeloylgomisin H in biological fluids like rat plasma nih.govnih.gov. These methods employ specific precursor-to-fragment ion transitions (e.g., m/z 523.2-315.1) for targeted quantification, achieving high sensitivity and selectivity.

UV-Visible (UV-Vis) spectroscopy is widely used for the detection and quantification of compounds that possess chromophores, which are molecular functional groups that absorb light in the UV-Vis region researchgate.netnih.govchromatographyonline.com. Angeloylgomisin H, with its conjugated systems, exhibits UV-Vis absorption, making this technique valuable for its detection and quantification, particularly when coupled with chromatographic separation methods like HPLC nih.govchromatographyonline.comjfda-online.comjfda-online.comnih.govresearchgate.net. UV-Vis detectors, including Diode Array Detectors (DAD), monitor the absorbance of eluent from an HPLC column across a range of wavelengths, providing both quantitative data and spectral information that aids in compound identification nih.govnih.govchromatographyonline.com.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Chromatographic Quantification and Profiling Methods

Chromatographic techniques are essential for separating Angeloylgomisin H from complex mixtures and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC), often coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS), is a cornerstone for the analysis of Angeloylgomisin H.

Separation and Quantification: RP-HPLC methods, typically employing C18 stationary phases and mobile phases consisting of acetonitrile (B52724) and water, are used for the simultaneous determination of Angeloylgomisin H and other lignans (B1203133) in Schisandra chinensis jfda-online.comjfda-online.comnih.govresearchgate.net. These methods demonstrate excellent linearity for Angeloylgomisin H within specific concentration ranges (e.g., 14.10-84.60 μg/mL) jfda-online.comjfda-online.com.

Method Validation: Validated HPLC methods exhibit good accuracy and precision, with average recoveries often exceeding 97% and relative standard deviations (RSD) for intra- and inter-day precision being consistently low nih.govnih.govjfda-online.com. For instance, UPLC-MS/MS methods have shown recoveries between 86.2% and 92.5%, with intra-day and inter-day precision below 11% and accuracy between 93.0% and 104.1% nih.govnih.gov.

Profiling and Identification: Coupling HPLC with DAD provides UV spectra that aid in identification, while coupling with MS (HPLC-DAD-MS or UPLC-MS/MS) offers more definitive identification and structural information, enabling the profiling of complex mixtures and the characterization of isomeric compounds nih.govnih.govmdpi.comnih.gov.

Data Tables

Table 1: Mass Spectrometry Data for Angeloylgomisin H

| Ion Type / Fragment | m/z Value | Reference |

| Precursor Ion | 523.229 | nih.gov |

| Precursor Ion | 523.2 | nih.govnih.gov |

| Fragment Ion | 315.1 | nih.govnih.gov |

| Fragment Ion | 523.2331 | nih.gov |

| Fragment Ion | 315.1237 | nih.gov |

| Fragment Ion | 523.2357 | nih.gov |

Table 2: HPLC Performance Parameters for Angeloylgomisin H

| Method Type | Column Type | Mobile Phase (General) | Linearity Range (μg/mL or ng/mL) | Recovery (%) | Precision (RSD) | Accuracy (%) | Reference |

| UPLC-MS/MS | UPLC BEH C18 | Acetonitrile/Water (0.1% HCOOH) | 5-2000 ng/mL | 86.2-92.5 | <11% | 93.0-104.1 | nih.govnih.gov |

| RP-HPLC-UV | Elite ODS C18 | Acetonitrile/Water | 14.10-84.60 μg/mL | 97.74-102.71 | Not specified | Not specified | jfda-online.comjfda-online.com |

| HPLC-DAD-MS | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | |

| UPLC-Q-Extractive Orbitrap/MS | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | mdpi.com |

Compound List

Angeloylgomisin H

Gomisin J

Schisandrol B

Gomisin G

Schisantherin A

Schisantherin B

Deoxyschisandrin

γ-Schisandrin

Schisandrin B

Schisandrin C

Angeloylgomisin O

Angeloylgomisin Q

Tigloylgomisin H

Benzoylgomisin H

Gomisin D

Schisphenin E

(+)-Gomisin K3

Ultra-Performance Liquid Chromatography (UPLC) Coupled with Mass Spectrometry (UPLC-Q-Exactive Orbitrap MS)

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced separation efficiency and speed compared to traditional High-Performance Liquid Chromatography (HPLC). When coupled with Mass Spectrometry (MS), particularly high-resolution mass spectrometers like the Q-Exactive Orbitrap, it provides powerful capabilities for identifying and characterizing complex molecules such as Angeloylgomisin H.

The Q-Exactive Orbitrap MS system is known for its high resolution and accurate mass measurement capabilities, allowing for the precise determination of molecular weights and the elucidation of chemical formulas mdpi.commdpi.comthermofisher.com. This technology enables the detection and identification of compounds even in complex matrices, such as plant extracts or biological fluids mdpi.commdpi.commdpi.com. For Angeloylgomisin H, UPLC-Q-Exactive Orbitrap MS can be employed for its identification within botanical sources or for its detection and characterization in biological samples. The system's ability to perform full MS scans with high resolution and accurate mass, alongside data-dependent MS/MS acquisition, provides comprehensive molecular and structural information mdpi.com. This approach is crucial for distinguishing Angeloylgomisin H from structurally similar compounds or isomers, which is a common challenge with lignans nih.gov. The Q-Exactive Orbitrap MS can operate in various modes, including Parallel Reaction Monitoring (PRM), which enhances screening and quantitative confidence, and Data-Independent Acquisition (DIA), offering unbiased identification and quantification thermofisher.com. Research has utilized UPLC-Q-Exactive Orbitrap MS for the systematic identification of bioactive compounds in plant extracts, including lignans, by comparing retention times, molecular ion peaks, MS/MS profiles, and characteristic fragments against authentic standards mdpi.commdpi.com.

Development and Validation of Quantitative Analytical Assays for Biological Samples

The development and validation of quantitative analytical assays are essential for accurately measuring Angeloylgomisin H concentrations in biological matrices, such as plasma, for pharmacokinetic studies e-century.usnih.govfyonibio.com. These assays typically employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its sensitivity, selectivity, and speed nih.govresearchgate.netnih.govnih.govfrontiersin.org.

A common approach involves using UPLC for chromatographic separation, often with a C18 column, and a tandem quadrupole mass spectrometer for detection. The method development focuses on optimizing mobile phases, chromatographic conditions, and mass spectrometry parameters (e.g., ionization mode, precursor and product ion transitions for Multiple Reaction Monitoring - MRM) to achieve sensitive and specific detection of Angeloylgomisin H e-century.usnih.govresearchgate.netnih.govnih.gov. Rutin has been employed as an internal standard (IS) in some studies for improved accuracy and precision e-century.usnih.govresearchgate.net. Sample preparation typically involves protein precipitation using organic solvents like acetonitrile, followed by dilution e-century.usnih.govresearchgate.net.

The validation of these quantitative assays is performed according to established guidelines, such as those from regulatory bodies like the FDA, to ensure reliability nih.govnih.govfda.govyoutube.com. Key validation parameters include:

Linearity: Establishing a linear relationship between the analyte concentration and the instrument response over a defined range. For Angeloylgomisin H in rat plasma, a linear regression equation with a correlation coefficient (r) of 0.9955 was reported for a concentration range of 5-2000 ng/mL e-century.us.

Accuracy and Precision: Assessing the closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision). Intra-day precision for Angeloylgomisin H in rat plasma was reported as 7% or less, and inter-day precision was 11% or less. Accuracy ranged from 93.0% to 104.1% e-century.us.

Limit of Quantification (LOQ) and Limit of Detection (LOD): Determining the lowest concentration that can be reliably quantified (LOQ) and detected (LOD). The LOQ for Angeloylgomisin H in rat plasma was reported as 5 ng/mL, with precision and accuracy at the LOQ being 12.6% and 90.7%, respectively. The LOD was 2 ng/mL e-century.us.

Recovery: Evaluating the efficiency of the sample extraction process. Mean recoveries of Angeloylgomisin H were reported to be higher than 86.2% e-century.us.

Matrix Effect: Assessing the influence of co-extracted matrix components on the analyte signal. For Angeloylgomisin H in rat plasma, matrix effects were measured between 98.8% and 109.8%, indicating negligible interference from the plasma matrix e-century.usnih.gov.

Stability: Evaluating the stability of the analyte in the biological matrix under various storage conditions.

These validated methods are crucial for applications such as pharmacokinetic studies, enabling the determination of drug exposure, bioavailability, and elimination profiles e-century.usnih.govfyonibio.com.

Data Table: Key Validation Parameters for Angeloylgomisin H in Rat Plasma

| Parameter | Value | Reference |

| Calibration Curve Range | 5–2000 ng/mL | e-century.us |

| Correlation Coefficient (r) | 0.9955 | e-century.us |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | e-century.us |

| Precision (Intra-day) | ≤ 7% | e-century.us |

| Precision (Inter-day) | ≤ 11% | e-century.us |

| Accuracy | 93.0% – 104.1% | e-century.us |

| Recovery | > 86.2% | e-century.us |

| Matrix Effect | 98.8% – 109.8% (negligible) | e-century.usnih.gov |

| LOD | 2 ng/mL | e-century.us |

Pharmacological Investigations of Angeloylgomisin H: Mechanisms and Preclinical Activities

Elucidation of Molecular Targets and Ligand-Receptor Interactions

Angeloylgomisin (B10818263) H, a dibenzocyclooctadiene lignan (B3055560) primarily extracted from plants of the Schisandra genus, has garnered scientific interest for its diverse pharmacological activities. Extensive preclinical research has focused on elucidating its molecular mechanisms of action, revealing a complex interplay with various receptors, enzymes, and signaling pathways. This article details the key molecular targets of angeloylgomisin H and the nature of these interactions as established in scientific studies.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Activation

Angeloylgomisin H has been identified as an activator of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a ligand-activated transcription factor belonging to the nuclear receptor superfamily. glpbio.comnih.gov PPAR-γ is a key regulator of adipogenesis, glucose metabolism, and inflammation. nih.govmedchemexpress.com

The activation of PPAR-γ by a ligand initiates a conformational change in the receptor. This alteration leads to the dissociation of corepressor complexes and the recruitment of coactivators. nih.gov The PPAR-γ/RXR heterodimer, when activated by a ligand, binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs), thereby inducing the transcription of target genes. openrheumatologyjournal.com

Studies have shown that angeloylgomisin H has the potential to improve insulin-stimulated glucose uptake by activating PPAR-γ. medchemexpress.comglpbio.cnmedchemexpress.com This suggests a potential role for angeloylgomisin H in modulating metabolic processes. Research has also pointed to its activity as a PPAR-γ agonist in animal models of type 2 diabetes. diabetesjournals.org The interaction of angeloylgomisin H with PPAR-γ is considered a key aspect of its biological activity.

Table 1: Angeloylgomisin H and PPAR-γ Activation

| Finding | Context | Reference |

|---|---|---|

| Potential to improve insulin-stimulated glucose uptake | Activation of PPAR-γ | medchemexpress.comglpbio.cnmedchemexpress.com |

| Investigated as a PPAR-γ agonist | Type-2 diabetic rat models | diabetesjournals.org |

| PPARs are ligand-activated transcription factors | Nuclear hormone receptor superfamily | medchemexpress.com |

Interactions with Other Nuclear Receptors (e.g., PPARα)

Beyond its effects on PPAR-γ, research indicates that angeloylgomisin H and other lignans (B1203133) from Schisandra may interact with other nuclear receptors, including Peroxisome Proliferator-Activated Receptor Alpha (PPARα). mdpi.compeaceliva.com PPARα is a critical regulator of lipid metabolism, particularly fatty acid oxidation. peaceliva.com

Network pharmacology studies have suggested that active components of Schisandra, including angeloylgomisin H, may exert hepatoprotective effects by modulating the activity of PPARα. peaceliva.com This modulation can lead to the regulation of key genes involved in mitochondrial and fatty acid β-oxidation. peaceliva.com The activation of PPARα in the liver has been shown to offer protection against certain types of liver damage. peaceliva.com Lignans from Schisandra have been found to upregulate genes involved in lipid oxidation and metabolism, such as PPARα. mdpi.com

Table 2: Angeloylgomisin H and PPARα Interaction

| Finding | Context | Reference |

|---|---|---|

| Potential modulation of PPARα activity | Hepatoprotective effects | peaceliva.com |

| Upregulation of genes in lipid oxidation | Including PPARα | mdpi.com |

Modulation of Detoxification Enzyme Systems (e.g., NAD(P)H Quinone Dehydrogenase 1 (NQO1) and Quinone Reductase (QR) Activity)

Angeloylgomisin H has demonstrated the ability to modulate the activity of phase II detoxification enzymes, notably NAD(P)H Quinone Dehydrogenase 1 (NQO1), also known as Quinone Reductase (QR). nih.govmdpi.comchemfaces.com NQO1 is an antioxidant enzyme that plays a crucial role in protecting cells from oxidative stress by catalyzing the two-electron reduction of quinones to hydroquinones, a detoxification process. mdpi.com

In studies using murine hepatoma cells, angeloylgomisin H was found to significantly induce QR activity. nih.govmdpi.comchemfaces.com This induction of phase II detoxification enzymes is considered a significant mechanism for cancer prevention. nih.govchemfaces.com The upregulation of these enzymes is often mediated through the activation of the transcription factor NF-E2-related factor 2 (Nrf2). nih.govchemfaces.com Angeloylgomisin H is also reported to facilitate the detoxification of certain carcinogens by promoting their conversion to non-toxic metabolites.

Table 3: Angeloylgomisin H and Detoxification Enzymes

| Enzyme | Effect | Cell Line | Reference |

|---|---|---|---|

| Quinone Reductase (QR) | Significant induction of activity | Murine hepatoma cells | nih.govmdpi.comchemfaces.com |

Engagement with Genes and Proteins Associated with Liver Metabolism (e.g., CYP2E1, AMPK)

Angeloylgomisin H and related compounds from Schisandra have been shown to engage with key genes and proteins that regulate liver metabolism, including Cytochrome P450 2E1 (CYP2E1) and AMP-activated protein kinase (AMPK). mdpi.compeaceliva.comdntb.gov.ua

Network pharmacology studies have identified CYP2E1 as a potential target in the hepatoprotective effects of Schisandra lignans. peaceliva.com Furthermore, AMPK, a central regulator of cellular energy homeostasis, has been identified as a key player. mdpi.compeaceliva.com Activation of AMPK can lead to enhanced fatty acid oxidation and an improvement in lipid profiles. mdpi.com Specifically, lignans from Schisandra have been shown to activate AMPK. mdpi.com Once activated, AMPK can inhibit pathways involved in lipid synthesis while stimulating fatty acid oxidation. ijbs.com

Table 4: Angeloylgomisin H and Liver Metabolism Regulators

| Target | Effect | Significance | Reference |

|---|---|---|---|

| CYP2E1 | Potential target for hepatoprotection | Drug metabolism and detoxification | peaceliva.com |

Modulation of Key Targets in Antioxidant Pathways (e.g., MAP2K1, MAPK8, PRKCB, HIF1A)

Research has indicated that angeloylgomisin H is involved in the modulation of key targets within antioxidant pathways. A network pharmacology study identified several targets associated with the antioxidant activity of compounds from Schisandra, including angeloylgomisin H. semanticscholar.orgnih.gov Among these targets are Mitogen-activated protein kinase kinase 1 (MAP2K1), Mitogen-activated protein kinase 8 (MAPK8), Protein kinase C beta type (PRKCB), and Hypoxia-inducible factor 1-alpha (HIF1A). semanticscholar.orgnih.gov

In this network analysis, angeloylgomisin H was identified as one of the main antioxidant components. semanticscholar.orgnih.gov The targets MAP2K1, MAPK8, and PRKCB were highlighted as major targets for the antioxidant functions of these compounds. semanticscholar.orgnih.gov Protein kinase C beta (PRKCB) is a serine/threonine-protein kinase involved in various cellular processes, including oxidative stress-induced apoptosis. uniprot.org The HIF-1 signaling pathway, involving HIF1A, was also identified as one of the pathways related to the antioxidant activity of these compounds. semanticscholar.orgnih.gov

Table 5: Angeloylgomisin H and Antioxidant Pathway Targets

| Target | Role in Antioxidant Pathways | Reference |

|---|---|---|

| MAP2K1 | A main target of antioxidant functions | semanticscholar.orgnih.gov |

| MAPK8 | A main target of antioxidant functions | semanticscholar.orgnih.gov |

| PRKCB | A main target of antioxidant functions | semanticscholar.orgnih.gov |

Interactions with Heme Oxygenase-1 (HMOX1) and Acetylcholinesterase (AChE) in Neurological Contexts

Angeloylgomisin H has been reported to interact with enzymes relevant in neurological contexts, including Heme Oxygenase-1 (HMOX1) and Acetylcholinesterase (AChE).

Some reports suggest that angeloylgomisin H inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). sigmaaldrich.com This inhibition would lead to increased levels of acetylcholine in the synapse, a mechanism relevant to neurodegenerative diseases.

Furthermore, the Nrf2 pathway, which can be activated by compounds like angeloylgomisin H, is known to regulate the expression of antioxidant genes, including HMOX1. biomolther.org HMOX1 is a crucial enzyme in cellular defense against oxidative stress. While direct studies on angeloylgomisin H and HMOX1 in a neurological context are limited, the link through Nrf2 activation suggests a potential indirect regulatory role.

Table 6: Compound Names Mentioned

| Compound Name |

|---|

| Angeloylgomisin H |

| Tigloylgomisin H |

| Schisandrol A |

| Schisantherin A |

| Schisantherin B |

| Schisandrin (B1198587) A |

| Schisandrin C |

| Gomisin A |

| Gomisin B |

| Gomisin D |

| Gomisin G |

| Gomisin J |

| Gomisin K1 |

| Gomisin K3 |

| Gomisin M1 |

| Angeloylgomisin P |

| Schisanhenol |

| Deoxyschisandrin |

| Espatulenol |

| c-Schizandrin |

| schizandrin B-C |

| Kadsurin |

| Wuweizisu C |

| DDB |

| Menadione |

| Dicoumarol |

| Benzo(a)pyrene |

| 15-deoxy-Δ12,14-prostaglandin J2 |

| 15-hydroxy-eicosatetraenoic acid |

| GW1929 |

| β-lapachone |

| Lapachol |

| Sorafenib |

| 7α,25-dihydroxycholesterol |

| NIBR189 |

| T0901317 |

| Canagliflozin |

| 991 |

| Dibutyl phthalate |

| Fenofibrate |

| Pioglitazone |

| Sargahydroquinoic acid |

| J11-Cl |

| Rosiglitazone |

| Troglitazone |

| CBt-PMN |

| Telmisartan |

| Vitamin C |

| Oleic acid |

| Palmitic acid |

| KN21 |

| A769662 |

| 6OHA |

| Bex |

| Adelmidrol |

| Falcarindiol |

| Glabridin |

| DSO-5a |

| Licarin B |

| Oroxin A |

| Psammaplin A |

| 1-Stearoyl-2-docosahexaenoyl-sn-glyerco-3-phosphocholine |

| 9(10)-Nitrooleate |

| Daidzein |

| TBBPA-sulfate |

| Gemfibrozil |

| Retinoic acid |

| 5-Aminosalicylic acid |

| Ankaflavin |

| CAY10573 |

| CAY10506 |

| Salsalate |

| Berries |

| Blueberry |

| Cinnamic acid |

| Glyphosate |

| Atrazine |

| Primextra |

| Paraquat |

| Phorbol esters |

| Glucagon |

| Insulin (B600854) |

| TGF-β1 |

| IL-4 |

| IL-6 |

| IL-8 |

| TNF-α |

| IL-1β |

| IL-2 |

| CXCL1 |

| CXCL2 |

| CXCL3 |

| D-GalN |

| Lipopolysaccharide |

| Arachidonic acid |

| Glutathione |

Cellular and Subcellular Mechanism Studies

Regulation of Glucose Uptake and Metabolic Homeostasis (e.g., Insulin Signaling, AMPK Pathway)

Angeloylgomisin H has been investigated for its role in metabolic regulation, particularly concerning glucose uptake and the maintenance of metabolic homeostasis. Preclinical studies suggest that extracts containing Angeloylgomisin H may influence key signaling pathways involved in these processes.

Extracts of Schisandra chinensis, which contain Angeloylgomisin H among other lignans like schisandrin and gomisin A, have been shown to act as agonists for peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism. nih.gov This agonistic activity is associated with improved insulin resistance in the liver. nih.gov The AMP-activated protein kinase (AMPK) signaling pathway is a critical regulator of cellular energy metabolism. frontiersin.org Activation of AMPK can enhance glucose utilization and fatty acid oxidation while inhibiting glucose production and lipid synthesis, ultimately improving insulin sensitivity and lowering blood glucose levels. frontiersin.org The insulin signaling pathway, which involves the insulin receptor and insulin receptor substrate (IRS) proteins, is crucial for glucose uptake into cells. nih.gov Some studies suggest that in certain conditions, insulin-independent pathways, potentially involving AMPK, can mediate glucose uptake. nih.gov

Table 1: Effects of Angeloylgomisin H-Containing Extracts on Glucose Metabolism

| Mechanism | Effect | Associated Molecules/Pathways | Reference |

|---|---|---|---|

| PPAR-γ Agonism | Improved insulin resistance | PPAR-γ | nih.gov |

| AMPK Activation | Enhanced glucose uptake and utilization | AMPK | frontiersin.orgnih.gov |

| Insulin Signaling | Regulation of glucose transport | Insulin Receptor, IRS-1 | nih.govnih.gov |

Activation of the NF-E2-Related Factor 2 (Nrf2)-Antioxidant Response Element (ARE) Pathway

Angeloylgomisin H has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. bwise.kr This pathway is a primary cellular defense mechanism against oxidative stress. plos.org

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.com In the presence of oxidative or electrophilic stress, Nrf2 is released from Keap1 and moves into the nucleus. plos.org In the nucleus, Nrf2 binds to the ARE, a specific DNA sequence in the promoter region of many cytoprotective genes. plos.orgmdpi.com This binding initiates the transcription of a wide array of antioxidant and detoxification enzymes, such as NAD(P)H quinone dehydrogenase 1 (NQO1). bwise.krplos.orgnih.gov The activation of the Nrf2-ARE pathway by compounds like Angeloylgomisin H represents a potential mechanism for protecting cells from oxidative damage. bwise.krnih.gov The antioxidant action of such compounds can involve stabilizing free radicals by donating hydrogen atoms or electrons and chelating metal ions that are important for oxidation enzymes. scielo.org.pescirp.orgscirp.org

Table 2: Angeloylgomisin H and the Nrf2-ARE Pathway

| Component | Function | Interaction with Angeloylgomisin H | Reference |

|---|---|---|---|

| Nrf2 | Transcription factor that regulates antioxidant genes. | Activated by Angeloylgomisin H. | bwise.kr |

| Keap1 | Sequesters Nrf2 in the cytoplasm. | Angeloylgomisin H may promote the release of Nrf2 from Keap1. | plos.orgmdpi.com |

| ARE | DNA sequence that Nrf2 binds to. | Binding of Nrf2 to ARE is enhanced. | mdpi.com |

| NQO1 | An antioxidant enzyme. | Expression is increased. | bwise.kr |

Influence on Cell Cycle Progression and Apoptosis Induction in Specific Cancer Cell Lines

Angeloylgomisin H has demonstrated antiproliferative activity in human cancer cells in preclinical studies. biosynth.com The mechanisms underlying these effects often involve the modulation of cell cycle progression and the induction of apoptosis (programmed cell death). mdpi.com

Bioactive compounds can exert anti-cancer effects by influencing various stages of the cell cycle, potentially leading to cell cycle arrest. This prevents cancer cells from dividing and proliferating. mdpi.com Furthermore, these compounds can trigger apoptosis through various signaling pathways. mdpi.com The induction of apoptosis is a critical mechanism for eliminating cancerous cells. frontiersin.org Some natural compounds have been shown to have cytotoxic effects on cancer cells, meaning they can directly kill them. mdpi.com The anti-cancer properties of such compounds are often mediated by their ability to activate signaling pathways that reduce the proliferation of tumor cells. mdpi.com

Table 3: Anti-Cancer Mechanisms of Bioactive Compounds Like Angeloylgomisin H

| Mechanism | Description | Relevance to Cancer Therapy | Reference |

|---|---|---|---|

| Antiproliferation | Inhibition of cancer cell growth. | Reduces tumor size and progression. | biosynth.com |

| Cell Cycle Arrest | Halting the division of cancer cells. | Prevents the spread of cancer. | mdpi.com |

| Apoptosis Induction | Triggering programmed cell death in cancer cells. | Eliminates malignant cells. | mdpi.com |

| Cytotoxicity | Direct killing of cancer cells. | A primary goal of chemotherapy. | mdpi.com |

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

Angeloylgomisin H has been studied for its potential to modulate key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. tandfonline.com These pathways are central to the regulation of inflammatory responses. nih.gov

The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression. mdpi.comfrontiersin.org In response to inflammatory stimuli, NF-κB is activated and translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins. plos.org The MAPK signaling pathways, which include kinases such as p38 and JNK, are also involved in the production of inflammatory mediators. tandfonline.com Inhibition of the phosphorylation of these MAPKs can suppress inflammatory responses. tandfonline.comnih.gov Lignans isolated from Schisandra chinensis, including Angeloylgomisin H, have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory molecule, in activated macrophages. tandfonline.com This inhibitory effect is associated with the suppression of NF-κB and MAPK signaling. tandfonline.com

Table 4: Angeloylgomisin H's Influence on Inflammatory Pathways

| Pathway/Molecule | Role in Inflammation | Effect of Angeloylgomisin H/Related Lignans | Reference |

|---|---|---|---|

| NF-κB | Transcription factor for pro-inflammatory genes. | Inhibited. | tandfonline.com |

| MAPK (p38, JNK) | Signaling kinases that promote inflammation. | Phosphorylation is inhibited. | tandfonline.com |

| Nitric Oxide (NO) | Pro-inflammatory mediator. | Production is inhibited. | tandfonline.com |

| Pro-inflammatory Cytokines (TNF-α, IL-6) | Mediate inflammatory responses. | Secretion is inhibited. | mdpi.com |

Effects on Neurotransmitter Levels and Neuronal Homeostasis in Preclinical Models

Angeloylgomisin H and extracts containing it have been investigated for their potential neuroprotective effects. news-medical.netmdpi.combrieflands.com These effects may be linked to the modulation of neurotransmitter levels and the maintenance of neuronal homeostasis.

Extracts from Schisandra chinensis, which contain Angeloylgomisin H, have been noted for their potential to improve cognitive function and offer neuroprotection. researchgate.netmdpi.com The neuroprotective effects of such compounds can be attributed to multiple mechanisms, including antioxidant and anti-inflammatory properties. mdpi.com Some studies suggest that these compounds can influence the levels of neurotransmitters, which are essential for proper brain function. Additionally, they may help in preserving neuronal function and reducing neuronal death associated with neurodegenerative conditions. news-medical.net The potential to modulate neuronal homeostasis and protect against neuronal damage highlights the interest in these compounds for neurological health. frontiersin.org

Table 5: Neuroprotective Mechanisms of Angeloylgomisin H and Related Compounds

| Mechanism | Description | Potential Outcome | Reference |

|---|---|---|---|

| Antioxidant Activity | Scavenging of free radicals. | Reduced oxidative stress in the brain. | mdpi.com |

| Anti-inflammatory Action | Suppression of inflammatory pathways in the brain. | Reduced neuroinflammation. | mdpi.com |

| Neurotransmitter Modulation | Influence on the levels of chemical messengers in the brain. | Improved cognitive function. | researchgate.net |

| Neuronal Protection | Preservation of neuron structure and function. | Reduced neuronal cell death. | news-medical.net |

Inhibition of Platelet Activating Factor (PAF) Binding and Related Anti-platelet Mechanisms

Angeloylgomisin H is among the lignans from Schisandra chinensis that have been investigated for their anti-platelet activity. mdpi.com A key mechanism underlying this activity is the inhibition of platelet-activating factor (PAF) binding to its receptor. mdpi.com

PAF is a potent lipid mediator that plays a significant role in platelet aggregation and inflammation. patsnap.comnih.gov When PAF binds to its receptor on platelets, it triggers a cascade of events leading to platelet activation, shape change, and aggregation. mdpi.com By inhibiting the binding of PAF to its receptor, compounds like Angeloylgomisin H can prevent these downstream effects, thus exhibiting anti-platelet activity. mdpi.compatsnap.com This inhibition of PAF can reduce excessive platelet aggregation, which is a factor in the formation of blood clots. patsnap.com In addition to PAF inhibition, extracts containing Angeloylgomisin H have been shown to inhibit thrombus formation and agonist-stimulated platelet activation and adhesion. mdpi.comresearchgate.netresearchgate.net

Table 6: Anti-platelet Mechanisms of Angeloylgomisin H

| Mechanism | Description | Effect on Platelets | Reference |

|---|---|---|---|

| PAF Receptor Antagonism | Blocks the binding of PAF to its receptor. | Inhibits PAF-induced platelet activation and aggregation. | mdpi.compatsnap.com |

| Inhibition of Thrombus Formation | Reduces the formation of blood clots. | Decreased risk of thrombosis. | mdpi.com |

| Inhibition of Platelet Adhesion | Prevents platelets from sticking to surfaces like collagen. | Reduced platelet adhesion to sites of vascular injury. | mdpi.com |

Preclinical Biological Activities in In Vitro and In Vivo Models

Antioxidant and Free Radical Scavenging Properties

Angeloylgomisin H, a lignan compound, has been noted for its antioxidant properties. Antioxidants are considered beneficial in cancer treatment, and compounds with antioxidant activity, such as Angeloylgomisin H, may also possess anticancer potential. researchgate.net The mechanism of action for many antioxidant compounds involves the scavenging of free radicals, which are unstable molecules that can cause damage to cells. researchgate.nettubitak.gov.trtubitak.gov.tr

The antioxidant effects of chlorophyll-derived compounds, for instance, have been attributed to their ability to directly scavenge hydroxyl free radicals or chelate iron to prevent the formation of these radicals. scirp.org Many plant extracts demonstrate significant antioxidant and free radical scavenging activities, which justifies their traditional medicinal uses. tubitak.gov.trtubitak.gov.tr The evaluation of free radical scavenging activity is often conducted using methods like the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical assay. tubitak.gov.trtubitak.gov.trscirp.org

The antioxidant potential of natural compounds is often linked to their phenolic content. tubitak.gov.trtubitak.gov.tr While a correlation between phenolic content and antioxidant activity is frequently observed, it is not universal across all plant extracts. tubitak.gov.trtubitak.gov.tr

In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., MCF7, HEK293, CAL27)

Angeloylgomisin H has demonstrated moderate cytotoxic activities against several human cancer cell lines in laboratory studies. targetmol.comchemfaces.com Specifically, its effects have been evaluated against MCF7 (breast cancer), CAL27 (tongue cancer), and the non-cancerous HEK293 (Human Embryonic Kidney) cell line. chemfaces.com

Bioassay-guided fractionation of extracts from Schisandra viridis, a plant used in traditional Chinese medicine, identified Angeloylgomisin H as one of the active compounds responsible for its cytotoxic effects. chemfaces.com The cytotoxicity of Angeloylgomisin H and related lignans, such as gomisin H and schisandrin, was found to be moderate, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 100 to 200 µg/mL against MCF7 and CAL27 cell lines. chemfaces.com The compound also exhibited cytotoxicity against the HEK293 cell line with IC50 values in a similar range. targetmol.comchemfaces.com

Interactive Table: In Vitro Cytotoxicity of Angeloylgomisin H

| Cell Line | Cancer Type | IC50 (µg/mL) |

| MCF7 | Breast Cancer | 100-200 targetmol.comchemfaces.com |

| CAL27 | Tongue Cancer | 100-200 chemfaces.com |

| HEK293 | Human Embryonic Kidney (Non-cancerous) | ~10-150 chemfaces.com |

Hepatoprotective Effects in Cellular and Animal Models of Liver Injury

Preclinical studies suggest that certain natural compounds possess hepatoprotective properties, offering protection to the liver from damage induced by toxins or diseases. nih.govnih.gov These protective effects are often attributed to the ability of these compounds to mitigate oxidative stress, reduce inflammation, and inhibit apoptosis (programmed cell death) in liver cells. nih.govmedsci.org

For instance, some natural agents have been shown to reduce levels of inflammatory mediators like TNF-α and IL-1β, increase the liver's antioxidant capacity by boosting levels of SOD and GSH, and upregulate the Nrf2 pathway, which is involved in detoxification and antioxidant responses. nih.gov Animal models of liver injury, induced by substances like acetaminophen (B1664979) or carbon tetrachloride (CCl4), are commonly used to evaluate the hepatoprotective potential of compounds. medsci.orgbiomedpharmajournal.orgxiahepublishing.com In these models, treatment with hepatoprotective agents has been observed to lower elevated liver enzyme levels (AST and ALT), reduce inflammatory cell infiltration, and improve the histological appearance of the liver. xiahepublishing.com

Ginsenoside-Rg1, for example, has demonstrated strong hepatoprotective effects in animal models of liver injury by promoting autophagy and inhibiting the NF-κB/NLRP3 inflammasome signaling pathway, thereby reducing liver inflammation and hepatocyte apoptosis. medsci.org Similarly, Alpha-1-antitrypsin (AAT) has been shown to have a protective effect in mouse models of immune-mediated and acetaminophen-induced liver damage. xiahepublishing.com While the broad context of hepatoprotection by natural compounds is established, specific preclinical data on Angeloylgomisin H's effects in liver injury models is still emerging.

Cardioprotective Activities in Preclinical Studies

Angeloylgomisin H has been suggested to possess significant myocardial protective activity. chemfaces.com Preclinical research into cardioprotective therapies often utilizes animal models of myocardial ischemia-reperfusion (I/R) injury, where blood flow to the heart is temporarily blocked and then restored, mimicking conditions of a heart attack. frontiersin.orgmdpi.com The goal of these therapies is to reduce the extent of heart muscle damage (infarct size) and improve cardiac function. frontiersin.orgucl.ac.uk

A number of natural compounds and therapeutic strategies have been investigated for their cardioprotective potential. For example, activation of the vagus nerve and the subsequent release of acetylcholine have been shown to exert cardioprotective effects against I/R injury in both small and large animal models. mdpi.com Similarly, certain compounds can alleviate I/R injury by reducing calcium overload, inhibiting mitochondrial fission, and decreasing the production of reactive oxygen species (ROS). nih.gov Melatonin, a potent antioxidant, has been shown to protect the heart in a Langendorff model by increasing the activity of superoxide (B77818) dismutase (SOD) and reducing oxidative damage. nih.gov

The development of robust preclinical assessment criteria, such as the IMPACT (IMproving Preclinical Assessment of Cardioprotective Therapies) criteria, aims to improve the translation of promising preclinical findings into clinical applications. frontiersin.orgucl.ac.uknih.gov These criteria emphasize the need for rigorous, systematic, and reproducible studies in both small and large animal models before moving to human trials. ucl.ac.uknih.gov

Anti-Inflammatory Effects in Cellular and Animal Models

Angeloylgomisin H is among the natural compounds that have been investigated for their anti-inflammatory properties. medchemexpress.com The anti-inflammatory effects of natural products are often evaluated in cellular and animal models of inflammation. immunologyresearchjournal.com For instance, in cellular models, the ability of a compound to inhibit the production of pro-inflammatory mediators like TNF-α in lipopolysaccharide (LPS)-stimulated cells is a common measure of its anti-inflammatory activity. researchgate.net

In animal models, such as those for rheumatoid arthritis or endotoxin-induced uveitis, the effectiveness of an anti-inflammatory agent is assessed by its ability to reduce inflammation, decrease the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), and modulate inflammatory signaling pathways like the NF-κB pathway. nih.govmdpi.com For example, the compound aucubin (B1666126) was shown to relieve joint inflammation and inhibit the NF-κB signaling pathway in a rat model of collagen-induced arthritis. Similarly, angiogenin (B13778026) demonstrated anti-inflammatory effects in a rat model of uveitis by reducing pro-inflammatory cytokines and upregulating anti-inflammatory ones. nih.govmdpi.com

The selection of an appropriate animal model is crucial for evaluating the therapeutic potential of anti-inflammatory drugs, as different models can exhibit varied responses to treatments based on their underlying immunological mechanisms. immunologyresearchjournal.com

Antitumor Potential and Modulation of Associated Cellular Pathways

The antitumor potential of Angeloylgomisin H is suggested by its cytotoxic activity against cancer cells, which is a common starting point for identifying compounds with anticancer properties. researchgate.net The mechanisms underlying the antitumor effects of natural compounds often involve the modulation of key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. nih.govd-nb.info

Many anticancer agents work by inducing apoptosis in tumor cells. mdpi.comnih.gov This can be achieved by targeting various components of the apoptotic machinery, such as the Bcl-2 family of proteins, which regulate the intrinsic apoptotic pathway. nih.gov Dysregulation of apoptosis is a hallmark of cancer, and therapeutic strategies aimed at restoring the sensitivity of cancer cells to apoptosis are actively being pursued. nih.gov

Furthermore, the modulation of survival pathways, such as the PI3K/Akt/mTOR and Ras/MAPK pathways, is another important strategy for cancer treatment. nih.govd-nb.info These pathways are often overactive in cancer cells, promoting their growth and resistance to treatment. nih.gov Natural compounds like apigenin (B1666066) have been shown to exert their anticancer effects by modulating these and other pathways, including the JAK/STAT and Wnt/β-catenin signaling pathways. d-nb.info The ability to target multiple oncogenic pathways simultaneously is a potential advantage of certain therapeutic agents. nih.gov

Neuroprotective Applications in Preclinical Models of Neurodegenerative Diseases

Neuroprotection refers to strategies that preserve the structure and function of neurons from injury or degeneration, which is a hallmark of diseases like Alzheimer's and Parkinson's. nih.gov Natural products are a significant source of compounds with neuroprotective potential. frontiersin.orgmdpi.com Lignans from Schisandra chinensis, including angeloylgomisin H, have been identified as having neuroprotective properties in various preclinical studies. core.ac.uk

The neuroprotective effects of these lignans are often attributed to their ability to counteract oxidative stress and modulate inflammatory and apoptotic pathways within the nervous system. core.ac.uk For instance, Schisandra lignans have been shown to attenuate the production of reactive oxygen species (ROS) and modulate the apoptotic signaling pathway involving proteins like Bax and caspase-3 in neuronal cells. core.ac.uk While many studies focus on the effects of the whole extract or a mixture of lignans, the presence of angeloylgomisin H in these active fractions points to its likely contribution to the observed neuroprotective activity. core.ac.uknih.gov The development of animal models that recapitulate aspects of human neurodegenerative diseases is crucial for testing the efficacy of such compounds before any clinical consideration. scielo.br

In Vitro Anti-platelet Activity

Platelet aggregation is a critical process in hemostasis, but its over-activation can lead to thrombosis and cardiovascular diseases. Several natural compounds have been explored for their anti-platelet activity. Research into the active constituents of Schisandra chinensis fruits has revealed that its lignans possess such properties.

A panel of dibenzocyclooctadiene lignans, which included angeloylgomisin H, was evaluated for various biological activities, including the inhibition of platelet aggregation. researchgate.net While the specific inhibitory concentration (IC50) for angeloylgomisin H was not detailed in this particular study, other lignans from the same plant, such as pregomisin (B103935) and gomisin N, were found to be effective inhibitors of platelet aggregation induced by arachidonic acid and platelet-activating factor (PAF). researchgate.net

Furthermore, studies on extracts from S. chinensis berries, confirmed to contain angeloylgomisin H, demonstrated significant anti-platelet potential. mdpi.comresearchgate.net The extract was shown to inhibit thrombus formation in whole blood and reduce the adhesion of platelets to collagen. mdpi.comresearchgate.net These findings suggest that lignans as a class, including angeloylgomisin H, contribute to the anti-thrombotic potential of Schisandra extracts, though more research is needed to quantify the specific activity of the individual compound. dntb.gov.ua

Structure-Activity Relationship (SAR) Studies of Angeloylgomisin H and its Analogs

Correlating Specific Structural Features with Receptor Binding and Target Affinity

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. For dibenzocyclooctadiene lignans like angeloylgomisin H, specific structural moieties are crucial for their interaction with biological targets. The analysis of these features helps in designing more potent and selective analogs.

Research on lignans isolated from Schisandra chinensis indicates that several features of the dibenzocyclooctadiene scaffold are key determinants of their pharmacological effects. researchgate.net These include:

The Angeloyl Group: The presence and nature of esterifying groups, such as the angeloyl group at the C-7 position in angeloylgomisin H, can significantly influence activity. This group may affect the molecule's lipophilicity, steric profile, and ability to form specific interactions within a receptor's binding pocket.

The Dibenzocyclooctadiene Core: The stereoconfiguration of the biphenyl (B1667301) ring system is critical. The specific spatial arrangement of the two aromatic rings affects how the molecule fits into its target protein, influencing binding affinity. researchgate.net

Substitution Patterns: The presence and position of methoxy (B1213986) groups on the aromatic rings (typically at C-3, C-4, C-3', and C-4') and hydroxyl groups (e.g., at C-8') are known to modulate the biological activities of these lignans. researchgate.net These substituents can participate in hydrogen bonding or other electrostatic interactions with the receptor, thereby anchoring the ligand in the active site.

Theoretical docking and SAR analyses of other classes of compounds have shown that interactions with specific amino acid residues, such as tryptophan or glutamic acid, are often key to binding affinity. mdpi.com While specific receptor binding studies for angeloylgomisin H are not extensively detailed, the principles of SAR suggest that its unique combination of a bulky, flexible core and specific functional groups dictates its interaction with targets like PPAR-γ.

Understanding Modulations of Biological Activity by Chemical Substituents and Conformational Aspects

The biological activity of a molecule is not only dependent on its core structure but is also finely tuned by its chemical substituents and conformational flexibility. For angeloylgomisin H and its analogs, these factors determine the potency and selectivity of their effects.

Chemical Substituents: The modification of substituents on the dibenzocyclooctadiene skeleton can lead to significant changes in activity. For instance, the number and position of hydroxyl and methoxy groups on the aromatic rings influence the molecule's polarity and hydrogen-bonding capacity, which are critical for receptor interaction. researchgate.netmdpi.com The replacement of one substituent with another (e.g., a hydroxyl group for a methoxy group) can alter the electronic properties of the rings and change binding affinity.

Conformational Aspects: The three-dimensional shape, or conformation, of a molecule is paramount for its biological function. The dibenzocyclooctadiene ring system of angeloylgomisin H is not planar and can exist in different conformations. The most stable or "bioactive" conformation is the one that binds most favorably to a biological target. leidenuniv.nlnih.gov The flexibility of the side chains, including the angeloyl group, allows the molecule to adapt its shape to fit the binding site. However, excessive flexibility can be detrimental, leading to a loss of entropy upon binding. Therefore, a balance between rigidity and flexibility is often optimal for high-affinity binding. mdpi.com The relative orientation of the substituents is dictated by the ring's conformation, which can be influenced by seemingly minor structural changes. beilstein-journals.org

| Structural Feature / Modification | Observed or Hypothesized Impact on Activity | Rationale | Reference(s) |

| Angeloyl Group | Influences potency and selectivity. | Affects steric fit and lipophilicity, potentially enhancing binding to specific receptor pockets. | researchgate.net |

| Biphenyl Stereoconfiguration | Critical for proper orientation in the binding site. | The spatial arrangement determines the overall 3D shape, which must be complementary to the target. | researchgate.net |

| Methoxy Groups (C-3, C-4, C-3', C-4') | Modulates binding affinity. | Alters electronic properties and can participate in hydrophobic or van der Waals interactions. | researchgate.net |

| Hydroxyl Group (C-8') | May enhance binding through specific interactions. | Can act as a hydrogen bond donor or acceptor, anchoring the molecule to the receptor. | researchgate.net |

| Conformational Flexibility | A balance is required for optimal activity. | Allows for an induced fit to the receptor, but high flexibility can be entropically unfavorable. | mdpi.combeilstein-journals.org |

Comparative Analysis with Other Dibenzocyclooctadiene Lignans for Potency and Selectivity

Dibenzocyclooctadiene lignans, a prominent class of compounds isolated primarily from plants of the Schisandraceae family, exhibit a wide array of pharmacological activities. nih.govresearchgate.net Angeloylgomisin H is a significant member of this family, and its biological profile is best understood through comparative analysis with its structural relatives. arabjchem.orgnih.gov The potency and selectivity of these lignans are often dictated by subtle variations in their chemical structures, such as the nature of the ester groups on the cyclooctadiene ring and the stereochemistry of the biphenyl system. tandfonline.commdpi.com

Comparative Anti-inflammatory Activity

The anti-inflammatory potential of dibenzocyclooctadiene lignans has been evaluated in various studies, revealing significant structure-activity relationships. A key point of differentiation is the stereochemistry of the biphenyl moiety. Lignans possessing an S-biphenyl configuration, such as Gomisin J, Gomisin N, and Schisandrin C, have demonstrated potent inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. tandfonline.com In stark contrast, lignans with an R-biphenyl configuration, a group that includes Angeloylgomisin H, Schisandrol A, Schisandrol B, and Schisandrin A, showed no significant reduction in NO production under the same conditions. tandfonline.com This finding highlights a clear selectivity, suggesting that the spatial arrangement of the biphenyl rings is a critical determinant for this specific anti-inflammatory mechanism.

Comparative Antiproliferative and Cytotoxic Activity

In the realm of oncology, dibenzocyclooctadiene lignans have been investigated for their potential as anticancer agents, with studies revealing varied potency and selectivity across different cancer cell lines. researchgate.netsentosacy.com

Angeloylgomisin H, alongside Gomisin A, (-)-Gomisin K1, and Gomisin J, demonstrated anti-cancer activity against AGS (gastric carcinoma), HeLa (cervical cancer), and HT-29 (colon adenocarcinoma) cells. arabjchem.org Notably, Angeloylgomisin H was shown to suppress the proliferation and viability of these three cancer cell lines in a concentration-dependent manner. arabjchem.org Other studies have highlighted the selective cytotoxicity of lignans like Gomisin N, Schisantherin C, and Propinquanin E in human cancer cells. koreascience.kr

A direct comparison between Gomisin N and Gomisin A in human leukemia U937 cells found that Gomisin N inhibited cell growth in a concentration-dependent fashion and induced G1 arrest, while Gomisin A did not show the same effect. koreascience.kr This underscores the principle that minor structural differences can lead to profound changes in biological activity. Similarly, Schisantherin C was found to inhibit cell cycle progression in A549 lung cancer cells, primarily by arresting the cell cycle in the G0/G1 phase without inducing cell death. sentosacy.com Angeloylgomisin H has also been reported to exhibit moderate cytotoxic activities against MCF7 (breast cancer), HEK293 (human embryonic kidney), and CAL27 (oral squamous carcinoma) cell lines. targetmol.com

Comparative Antiviral Activity

The emergence of novel viral threats has spurred research into the antiviral properties of natural compounds. Angeloylgomisin H has been compared with other lignans for its efficacy against SARS-CoV-2. In one study, Angeloylgomisin O and Schisandrin B, both derived from Schisandra chinensis, were identified as potent inhibitors of SARS-CoV-2 entry. mdpi.combiorxiv.org Angeloylgomisin O showed an IC₅₀ value of 3.7 µM, while Schisandrin B had an IC₅₀ of 7.3 µM against an authentic SARS-CoV-2 virus in Caco-2 cells. mdpi.combiorxiv.org Both compounds were found to be effective against wild-type SARS-CoV-2 as well as alpha and beta variants, suggesting they may act as broad-spectrum antiviral agents. mdpi.com

| Compound | Target Virus | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Angeloylgomisin O | SARS-CoV-2 | Caco-2 | 3.7 | >61 |

| Schisandrin B | SARS-CoV-2 | Caco-2 | 7.3 | >27 |

Comparative Effects on Metabolic Pathways

Dibenzocyclooctadiene lignans have also been assessed for their influence on metabolic processes, such as glucose uptake. In a study evaluating 13 different lignans from Schisandra chinensis for their effects on glucose uptake in HepG2 cells, a clear distinction in efficacy was observed. researchgate.net Gomisin N, Gomisin J, (+)-Schisandrin A, and Schisandrin C significantly improved basal glucose uptake in a concentration-dependent manner, with Gomisin N showing a stronger effect than the antidiabetic drug rosiglitazone. researchgate.net However, other tested lignans, including Angeloylgomisin H, Gomisin A, and Schisandrol A, did not demonstrate a significant effect on glucose uptake. researchgate.net This selectivity suggests that specific structural features are required to interact with the cellular targets that regulate glucose metabolism.

Furthermore, certain analogues like Tigloylgomisin H and Angeloylgomisin H have been found to significantly activate phase II detoxification gene expression through the Nrf2 nuclear receptor pathway, a distinct mechanism from the PXR activation observed with Schisandrin and Schisandrol. thieme-connect.com

| Dibenzocyclooctadiene Lignan | Anti-inflammatory (NO Inhibition) | Anticancer Activity (Select Cell Lines) | Glucose Uptake (HepG2) |

|---|---|---|---|

| Angeloylgomisin H | Inactive | Active (AGS, HeLa, HT-29) | Inactive |

| Gomisin N | Active | Active (Leukemia U937) | Active |

| Gomisin A | Inactive | Inactive (Leukemia U937) | Inactive |

| Gomisin J | Active | Active (AGS, HeLa, HT-29) | Active |

| Schisandrin C | Active | - | Active |

| Schisandrin B | - | Active (Hepatoma) | - |

| Schisandrol B (Gomisin A) | Inactive | - | - |

Drug Discovery and Development Research Directions for Angeloylgomisin H

Angeloylgomisin (B10818263) H as a Lead Compound for Novel Therapeutic Agents

Dibenzocyclooctadiene lignans (B1203133) (DBCLs), a significant class of compounds found in Schisandra species, exhibit a broad spectrum of biological activities. Angeloylgomisin H, as a key member of this class, has demonstrated potential in various therapeutic areas, positioning it as a promising lead compound for drug development. Studies have indicated its ability to regulate blood glucose homeostasis and lipid profiles through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) researchgate.netmedchemexpress.comnih.gov. Furthermore, lignans from the Schisandra genus are recognized for their anticancer properties, acting through mechanisms such as inducing apoptosis, cell cycle arrest, oxidative stress, and modulating key signaling pathways like MAPK and PI3K/Akt researchgate.net. They also show potential in targeting cancer stem cells and mitigating multi-drug resistance researchgate.net. While specific studies on Angeloylgomisin H's direct anticancer mechanisms are emerging, its structural class suggests a foundation for further exploration in oncology researchgate.netuj.edu.pl. Additionally, related compounds like Angeloylgomisin O have shown efficacy in inhibiting SARS-CoV-2 entry by blocking spike protein-mediated membrane fusion, highlighting the broader antiviral potential within this chemical family nih.gov.

Table 1: Summary of Identified Biological Activities and Therapeutic Potential of Angeloylgomisin H and Related Lignans

| Biological Activity/Target | Mechanism/Mode of Action | Therapeutic Area | Key Findings/Potential | Reference |

| PPAR-γ Activation | Improves insulin-stimulated glucose uptake | Metabolic Disorders (e.g., Type 2 Diabetes) | Regulates blood glucose and lipid profiles | researchgate.netmedchemexpress.comnih.gov |

| Anticancer | Apoptosis induction, cell cycle arrest, modulation of signaling pathways (MAPK, PI3K/Akt) | Oncology | Potential to target cancer stem cells, mitigate multi-drug resistance | researchgate.net |

| Antiviral (related compounds) | Inhibition of viral entry (e.g., SARS-CoV-2 S protein) | Infectious Diseases | Potential synergistic effects with existing antivirals | nih.gov |

| Anti-inflammatory | Modulates inflammatory pathways | Inflammatory Diseases | Broad spectrum activity observed in Schisandra lignans | uj.edu.pl |

| Hepatoprotective | Protects liver cells from damage | Liver Diseases | Traditionally recognized property of Schisandra lignans | uj.edu.pl |

| Neuroprotective | Protects nerve cells | Neurological Disorders | Activity observed in Schisandra lignans | uj.edu.pl |

Application of Computational Approaches in Drug Discovery

Computational approaches are indispensable tools in modern drug discovery, significantly accelerating the identification and optimization of lead compounds like Angeloylgomisin H nih.govnih.govpharmacyjournal.org. Molecular docking allows researchers to predict the binding affinity and orientation of a compound within the active site of a target protein, providing insights into potential mechanisms of action. Virtual screening (VS) employs computational methods to rapidly assess large libraries of compounds, prioritizing those most likely to interact with a specific biological target. This process can identify novel hits and reduce the number of compounds requiring experimental testing nih.govpharmacyjournal.org.

High-Throughput Screening (HTS) and Compound Library Development for Related Analogs